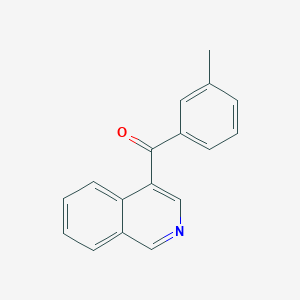

4-(3-Methylbenzoyl)isoquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

isoquinolin-4-yl-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c1-12-5-4-7-13(9-12)17(19)16-11-18-10-14-6-2-3-8-15(14)16/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXFZXGHRJGEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 3 Methylbenzoyl Isoquinoline and Analogous Isoquinoline Scaffolds

Classical and Contemporary Strategies for Isoquinoline (B145761) Ring System Construction

The foundational methods for isoquinoline synthesis, including the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions, remain central to the field. Continuous research has led to significant improvements and variations of these classical transformations.

The Bischler–Napieralski reaction, first reported in 1893, is an intramolecular electrophilic aromatic substitution that involves the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. acs.orgwikipedia.org The reaction is typically carried out in the presence of a dehydrating agent in acidic conditions. wikipedia.orgjk-sci.com

The classical conditions often require harsh reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) at high temperatures. wikipedia.orgorganic-chemistry.org The reaction is most effective when the aromatic ring is activated by electron-donating groups. jk-sci.comnrochemistry.com Two primary mechanisms are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. acs.org

Modern adaptations have focused on the use of milder and more efficient reagents. For instance, triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine (B119429) has been shown to effect the cyclodehydration under milder conditions. organic-chemistry.org Microwave-assisted Bischler-Napieralski reactions, often on a solid support like silica (B1680970) gel, have been demonstrated to improve yields and significantly reduce reaction times compared to conventional heating. tandfonline.com

Table 1: Comparison of Classical and Modern Bischler-Napieralski Reaction Conditions

| Reaction Type | Reagents | Conditions | Advantages/Disadvantages |

| Classical | POCl₃, P₂O₅ | Refluxing in high-boiling solvents (e.g., toluene, xylene) | Robust and widely applicable, but often requires harsh conditions and high temperatures. wikipedia.orgorganic-chemistry.org |

| Modern (Mild) | Tf₂O, 2-chloropyridine | Dichloromethane, 0 °C to room temperature | Milder conditions, suitable for sensitive substrates. organic-chemistry.org |

| Modern (Microwave) | POCl₃ or other dehydrating agent on silica gel support | Microwave irradiation | Rapid reaction times, often improved yields, solvent-free conditions. tandfonline.com |

Discovered in 1911, the Pictet–Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.org This reaction is a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion. wikipedia.org

Traditionally, the reaction is performed with a protic acid catalyst and heating. wikipedia.org However, it can also proceed in aprotic media, sometimes even without a catalyst, with improved yields. wikipedia.org For less nucleophilic aromatic rings, stronger acids and higher temperatures may be necessary. nih.gov

A significant area of advancement in the Pictet–Spengler reaction is the development of stereoselective variants to produce chiral isoquinolines. This has been achieved through several strategies:

Substrate Control: Using a chiral aldehyde or a β-arylethylamine with a pre-existing stereocenter can induce diastereoselectivity.

Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen of the β-arylethylamine can direct the cyclization to afford a specific stereoisomer. For instance, tryptamines bearing an α-naphthylethyl auxiliary group have been used in diastereoselective Pictet-Spengler reactions. clockss.org

Chiral Catalysts: The use of chiral Brønsted acids, such as chiral phosphoric acids or electron-rich imidodiphosphorimidates (IDPis), has enabled highly enantioselective Pictet–Spengler reactions. nih.govnih.govacs.orgacs.org These catalysts protonate the imine to form a chiral ion pair, which then undergoes a stereocontrolled cyclization.

Table 2: Examples of Stereoselective Pictet-Spengler Reactions

| Strategy | Catalyst/Auxiliary | Key Features |

| Chiral Auxiliary | α-Naphthylethyl group on tryptamine | Diastereoselective cyclization with various aldehydes. clockss.org |

| Chiral Brønsted Acid | Chiral Phosphoric Acids (e.g., SPINOL- or BINOL-derived) | Catalyzes the asymmetric reaction of tryptamines with aldehydes to give tetrahydro-β-carbolines in high enantiomeric excess. researchgate.net |

| Chiral Brønsted Acid | Electron-rich Imidodiphosphorimidates (IDPis) | High stereochemical precision and significant rate enhancement in the reaction of N-carbamoyl-β-arylethylamines. nih.gov |

The Pomeranz–Fritsch reaction, reported in 1893, provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) and an aminoacetaldehyde diethyl acetal. chemistry-reaction.comwikipedia.org The reaction generally requires strong acid catalysis, with concentrated sulfuric acid being the archetypal reagent. wikipedia.org

Modifications to the classical procedure have been developed to improve yields and expand the substrate scope. The Schlittler-Müller modification utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal. thermofisher.comchem-station.com Another variation, the Bobbitt modification, involves the hydrogenation of the intermediate imine to an aminoacetal, which then undergoes acid-catalyzed cyclization to yield a tetrahydroisoquinoline. thermofisher.com

Recent improvements have focused on employing alternative acid catalysts and reaction conditions. The use of other Lewis acids like trifluoroacetic anhydride and lanthanide triflates has been explored. wikipedia.org Combining the Pomeranz-Fritsch reaction with multicomponent reactions, such as the Ugi reaction, has allowed for the rapid assembly of diverse and complex isoquinoline scaffolds. acs.orgnih.gov Furthermore, reports have shown that the reaction can be significantly accelerated in charged microdroplets, suggesting a potential for more efficient synthetic protocols. researchgate.net

Table 3: Modifications of the Pomeranz-Fritsch Reaction

| Modification | Starting Materials | Key Feature |

| Schlittler-Müller | Substituted benzylamine and glyoxal hemiacetal | Alternative starting materials for C1-substituted isoquinolines. thermofisher.comchem-station.com |

| Bobbitt | Benzalaminoacetal followed by hydrogenation | Leads to the formation of tetrahydroisoquinolines. thermofisher.com |

| Ugi/Pomeranz-Fritsch | Multicomponent reaction adducts | Rapid synthesis of diverse isoquinoline scaffolds. acs.orgnih.gov |

Regioselective Functionalization Approaches to the Isoquinoline Core

For the synthesis of 4-(3-Methylbenzoyl)isoquinoline, regioselective functionalization of a pre-formed isoquinoline ring is a key strategy. Transition metal-catalyzed cross-coupling reactions are powerful tools for achieving such transformations.

Palladium catalysis has become indispensable for the C-H functionalization and cross-coupling of heterocyclic compounds, including isoquinolines. A variety of palladium-catalyzed reactions can be employed to introduce substituents at specific positions of the isoquinoline nucleus.

The direct C-H arylation of isoquinolones at the C4-position has been achieved using aryliodonium salts as the coupling partner under palladium catalysis. nih.govacs.org This approach offers a direct method for introducing an aryl group without the need for pre-functionalization of the isoquinoline core. Palladium-catalyzed carbonylative coupling reactions have also been developed for the synthesis of isoquinoline derivatives, including the formation of isoquinoline-1,3-diones. d-nb.inforesearchgate.net

For the synthesis of 4-substituted isoquinolines, the Larock isoquinoline synthesis, a palladium-catalyzed cyclization/cross-coupling cascade of N-tert-butyl-o-(1-alkynyl)benzaldimines with electrophiles, is a practical approach. acs.org An asymmetric variant of this reaction has been developed to access axially chiral 3,4-disubstituted isoquinolines. acs.org

Copper catalysis offers a cost-effective and efficient alternative for the synthesis and functionalization of isoquinolines. Copper-catalyzed cascade or domino reactions allow for the construction of complex molecular architectures from simple starting materials in a single pot.

Copper-catalyzed multicomponent reactions have been developed for the synthesis of isoquinolines with broad functional group tolerance in a palladium- and ligand-free manner. wikipedia.org For instance, a three-component reaction of terminal alkynes, 2-bromoaryl aldehydes, and acetamide (B32628) using a copper(I) catalyst can afford isoquinolines. wikipedia.org Copper-catalyzed annulation of ketones with 2-halobenzamides provides a concise route to isoquinolin-1(2H)-ones. nih.gov Furthermore, copper-catalyzed cascade reactions of 2-(2-halophenyl)benzoimidazoles with alkyl cyanoacetates have been shown to produce benzimidazoisoquinoline derivatives. nih.gov The direct functionalization of isoquinolines via copper-mediated oxidative C(sp³)–H bond activation has also been reported. acs.org

Rhodium(III)-Catalyzed C-H Activation and Annulation Pathways

Rhodium(III)-catalyzed C-H activation has become a powerful tool for the synthesis of isoquinoline and isoquinolone scaffolds. This methodology often involves the reaction of benzamides or similar precursors with alkynes or alkenes, where the rhodium catalyst facilitates the direct functionalization of an ortho C-H bond, leading to cyclization. acs.orgwhiterose.ac.uk These reactions are prized for their high efficiency and atom economy. rsc.org

A common approach utilizes a directing group on the benzamide, such as an N-methoxy or N-pivaloyloxy group, to guide the rhodium catalyst to the ortho C-H bond. The catalyst then mediates an annulation reaction with a coupling partner, such as an alkyne, to construct the isoquinolone ring system. whiterose.ac.ukorganic-chemistry.org For instance, the coupling of O-pivaloyl benzhydroxamic acids with 3,3-disubstituted cyclopropenes under Rh(III) catalysis has been shown to produce 4-substituted isoquinolones. nih.gov This process is thought to proceed through the formation of a [4.1.0] bicyclic intermediate that opens under acidic conditions to yield the final product. nih.gov

Furthermore, three-component reactions leveraging Rh(III)-catalyzed C-H activation have been developed. A one-pot synthesis of multifunctionalized isoquinolones can be achieved from 2-oxazolines, iodonium (B1229267) ylides, and carboxylic acids under redox-neutral conditions, showcasing the versatility of this catalytic system. acs.org Vinyl acetate (B1210297) has also been employed as a convenient and safe acetylene (B1199291) equivalent in these annulations to produce 3,4-unsubstituted isoquinolones. whiterose.ac.uk

Table 1: Examples of Rh(III)-Catalyzed Isoquinoline Synthesis

| Starting Materials | Coupling Partner | Catalyst System | Product Type | Ref |

| Benzamides | Alkynes | [RhCpCl2]2, Cu(OAc)2 | Isoquinolones | whiterose.ac.uk |

| N-(pivaloyloxy)benzamides | Ethylene / Propyne | [RhCpCl2]2 | 3,4-dihydroisoquinolones / 3-methylisoquinolones | organic-chemistry.org |

| O-pivaloyl benzhydroxamic acids | Cyclopropenes | [RhCpCl2]2, AgSbF6 | 4-substituted isoquinolones | nih.gov |

| 2-oxazolines, iodonium ylides | Carboxylic acids | [RhCpCl2]2, AgSbF6 | Multifunctionalized isoquinolones | acs.org |

| Hydrazones | Internal Alkynes | [RhCp*Cl2]2 | Substituted Isoquinolines | acs.org |

Silver-Catalyzed Cyclization Processes

Silver catalysts offer a cost-effective and efficient means for synthesizing isoquinoline derivatives through cyclization reactions. These processes typically involve the activation of an alkyne moiety by a silver(I) salt, which facilitates an intramolecular nucleophilic attack to form the heterocyclic ring.

One notable method involves the silver(I)-catalyzed intramolecular cyclization of substrates derived from oxazoles. This 6-endo-dig cyclization leads to the formation of the isoquinolone core in high yields under mild conditions, using silver acetate as the catalyst. nih.gov Mechanistic studies suggest the formation of a silver-vinyl intermediate while the oxazole (B20620) ring is retained, with the subsequent addition of water aiding the final ring-opening to the isoquinolone product. nih.gov

Another powerful strategy is the electrophilic cyclization of iminoalkynes, which are readily prepared from o-(1-alkynyl)benzaldehydes. Silver-catalyzed ring closure of these iminoalkynes is highly effective for a range of substrates, including those with aryl, alkenyl, and alkyl substituents on the alkyne, proceeding smoothly at moderate temperatures (50 °C). acs.org This demonstrates the utility of silver catalysis in constructing the core isoquinoline structure under gentle conditions.

Table 2: Silver-Catalyzed Isoquinoline Synthesis Approaches

| Substrate Type | Catalyst | Key Transformation | Product | Ref |

| Oxazole-alkyne conjugate | AgOAc | Intramolecular 6-endo-dig cyclization & ring opening | Isoquinolone | nih.gov |

| Iminoalkynes | AgOTf | Intramolecular 6-endo-dig cyclization | Monosubstituted Isoquinolines | acs.org |

Targeted Introduction of the Benzoyl Moiety at the C4-Position of Isoquinoline

Strategies for ortho-Substituted Benzaldehyde Derivatives

The use of ortho-substituted benzaldehydes, particularly o-alkynylbenzaldehydes, is a cornerstone for building the isoquinoline scaffold, providing a direct route to substitution at various positions. The strategic placement of an alkyne at the ortho position allows for subsequent cyclization reactions to form the heterocyclic core.

One prominent method involves the palladium/copper-catalyzed coupling of terminal acetylenes with the tert-butylimines of o-iodobenzaldehydes, followed by a copper-catalyzed cyclization of the resulting iminoalkyne intermediate. acs.org This two-step, one-pot procedure provides monosubstituted isoquinolines in good to excellent yields. acs.org

Furthermore, multicomponent reactions offer an efficient pathway. A one-pot reaction of 2-alkynylbenzaldehydes, amines, zinc, and an allylic or benzyl (B1604629) bromide, catalyzed by a Mg(ClO₄)₂/Cu(OTf)₂ system, yields functionalized 1,2-dihydroisoquinolines. nih.gov The initial condensation of the aldehyde with the amine forms an imine, which then undergoes intramolecular cyclization involving the ortho-alkynyl group, demonstrating how these precursors are pivotal in constructing the isoquinoline ring. nih.gov

Oxidative Amidation Approaches for Benzoyl-Substituted Isoquinolines

Oxidative amidation represents a class of reactions where an amide bond is formed under oxidative conditions. While direct C4-benzoylation via oxidative amidation is specific, related oxidative coupling methods are instrumental for introducing benzoyl groups onto the isoquinoline core.

A significant development is the oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes. nih.gov This method allows for the direct use of readily available methyl arenes as the source for the benzyl or benzoyl group, avoiding pre-functionalization steps. By selecting the appropriate oxidant, the reaction can be tuned to yield either C1-benzylated or C1-benzoylated isoquinolines. Specifically, using tert-butyl hydroperoxide (TBHP) as the oxidant with a catalytic amount of MnO₂ favors the formation of C1-benzoyl isoquinolines. nih.gov Although this particular method directs functionalization to the C1 position, it establishes a key principle of using oxidative conditions to forge the C-C bond between the isoquinoline core and a benzoyl precursor.

More broadly, oxidative amidation of aldehydes with amines, often catalyzed by copper, provides a general route to amides. organic-chemistry.org This fundamental transformation is relevant to the synthesis of isoquinolones, which are oxidized analogs of isoquinolines and can serve as intermediates for further functionalization.

Multicomponent Reactions Towards Functionalized Isoquinolines

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, allowing for the construction of complex molecules from three or more starting materials in a single pot. Several MCRs have been developed for the synthesis of diverse and highly functionalized isoquinoline scaffolds. thieme-connect.comnih.gov

A copper-catalyzed three-component [3+2+1] cyclization involving a 2-bromoacetophenone, a phenylacetylene, and acetonitrile (B52724) has been reported to access substituted isoquinolines. thieme-connect.com In this process, acetonitrile serves as the nitrogen atom donor. Another approach involves the reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne to produce complex N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org This reaction proceeds through the generation of an isocyanate functionality via C-C bond cleavage in an intermediate spirooxindole. acs.org

The synthesis of functionalized 1,2-dihydroisoquinolines has also been achieved via a four-component reaction of 2-alkynylbenzaldehydes, amines, zinc, and allylic or benzyl bromides. nih.gov These MCRs highlight the ability to rapidly generate molecular diversity around the isoquinoline core from simple and readily available starting materials.

Table 3: Multicomponent Reactions for Isoquinoline Synthesis

| Number of Components | Key Starting Materials | Catalyst/Reagent | Resulting Scaffold | Ref |

| Three | 2-Bromoacetophenone, Phenylacetylene, Acetonitrile | Copper Catalyst | Substituted Isoquinoline | thieme-connect.com |

| Three | Isatin, Tetrahydroisoquinoline, Terminal Alkyne | Benzoic Acid | Dihydropyrrolo[2,1-a]isoquinoline | acs.org |

| Four | 2-Alkynylbenzaldehyde, Amine, Zinc, Allylic Bromide | Mg(ClO₄)₂/Cu(OTf)₂ | 1,2-Dihydroisoquinoline | nih.gov |

Radical-Mediated Cyclization Strategies for Isoquinoline-1,3-diones

Radical cascade reactions provide a powerful and mild approach for synthesizing isoquinoline-1,3(2H,4H)-diones, which are valuable heterocyclic structures. nih.gov These reactions typically start with an acryloylbenzamide derivative, where a radical is generated and undergoes an intramolecular cyclization to form the dione (B5365651) ring system. nih.gov

A variety of radical precursors can be used to initiate the cascade, including those derived from alkyl boronic acids, arylsulfonylhydrazides, and oxime esters. researchgate.net Visible-light-mediated methods have emerged as a particularly green and efficient strategy. For example, the tandem reaction of acryloylbenzamides with alkyl boronic acids under visible light irradiation proceeds via radical addition and cyclization to give various isoquinoline-1,3(2H,4H)-diones in satisfactory yields. researchgate.net

These radical-mediated pathways are advantageous due to their mild reaction conditions and high functional group tolerance, enabling the synthesis of a diverse library of substituted isoquinoline-1,3-diones. nih.govrsc.org The general mechanism involves the generation of a radical which adds to the alkene of the acryloyl group, followed by a 5-exo or 6-endo cyclization of the resulting radical onto the aromatic ring to complete the heterocyclic core. nih.gov

Synthetic Routes for Specific Benzoyl Substituents, including the 3-Methyl Group

The strategic placement of substituents on the benzoyl group of 4-benzoylisoquinolines is crucial for modulating their biological activity and physicochemical properties. The 3-methyl group, in particular, can influence the molecule's conformation and interactions with biological targets. Several synthetic strategies have been developed to achieve this, with transition-metal-catalyzed reactions being among the most powerful and versatile.

One of the most effective methods for the synthesis of 3-substituted 4-aroylisoquinolines, including those with a methyl group on the benzoyl ring, is the palladium-catalyzed carbonylative cyclization of 2-(1-alkynyl)benzaldimines. acs.orgacs.org This methodology provides a direct and efficient route to a wide array of 4-aroylisoquinolines by reacting an N-tert-butyl-2-(1-alkynyl)benzaldimine with an aryl halide in the presence of carbon monoxide (CO) and a palladium catalyst. acs.org

The general reaction scheme involves the coupling of the alkyne-containing benzaldimine with an aryl halide, such as a 3-methyl-substituted aryl iodide, and the incorporation of a carbonyl group from CO gas. The reaction is believed to proceed through the formation of an acylpalladium complex, which then promotes the cyclization of the alkyne with the proximate imine nucleophile, leading to the formation of the isoquinoline core. acs.org

A variety of substituents can be tolerated on both the isoquinoline ring (at position 3, derived from the alkyne) and the benzoyl moiety (derived from the aryl halide). This flexibility allows for the synthesis of a diverse library of 4-aroylisoquinolines for structure-activity relationship (SAR) studies.

Below is a representative table illustrating the scope of this palladium-catalyzed carbonylative cyclization for the synthesis of various 3-substituted 4-aroylisoquinolines. While the specific synthesis of this compound is not explicitly detailed in the literature, the provided data for analogous compounds strongly supports the feasibility of this approach by utilizing an appropriate 3-methyl-substituted aryl halide.

| Entry | R Group (at C-3) | Aroyl Group | Aryl Halide | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | Benzoyl | Iodobenzene | 85 |

| 2 | Phenyl | 4-Methoxybenzoyl | 4-Iodoanisole | 82 |

| 3 | Phenyl | 4-Chlorobenzoyl | 1-Chloro-4-iodobenzene | 78 |

| 4 | Phenyl | 4-Trifluoromethylbenzoyl | 1-Iodo-4-(trifluoromethyl)benzene | 75 |

| 5 | n-Butyl | Benzoyl | Iodobenzene | 72 |

| 6 | n-Butyl | 4-Methoxybenzoyl | 4-Iodoanisole | 70 |

| 7 | Phenyl | 3-Methylbenzoyl | 1-Iodo-3-methylbenzene | (Predicted) High |

The reaction conditions for this transformation typically involve using Pd(PPh₃)₄ as the catalyst, tri-n-butylamine as a base, and DMF as the solvent, with the reaction mixture being stirred under a CO atmosphere. acs.org The versatility of this method makes it a key strategy for accessing specifically substituted 4-benzoylisoquinolines like this compound.

Other transition-metal-catalyzed methods, such as those employing rhodium rsc.orgorganic-chemistry.org or copper acs.orgacs.org, have also been developed for the synthesis of isoquinoline and isoquinolone scaffolds. Rhodium(III)-catalyzed C-H activation and annulation of benzamides with alkynes, for instance, offers an alternative route to isoquinolones, which can potentially be converted to the corresponding isoquinolines. chemistryviews.org However, for the direct and specific synthesis of 4-aroylisoquinolines with diverse benzoyl substituents, the palladium-catalyzed carbonylative cyclization remains a highly efficient and well-documented approach.

Mechanistic Investigations of Chemical Transformations and Reactivity Profiles of 4 3 Methylbenzoyl Isoquinoline

Reactivity of the Isoquinoline (B145761) Nitrogen Heterocycle

The presence of the nitrogen atom in the isoquinoline ring introduces a degree of polarization and a site of basicity, which profoundly influences its reactivity towards both nucleophiles and electrophiles.

Nucleophilic attack on the isoquinoline ring system typically occurs at the C1 position, which is activated by the adjacent electron-withdrawing nitrogen atom. quimicaorganica.org For 4-substituted isoquinolines, including those with bulky acyl groups like the 3-methylbenzoyl group, a direct nucleophilic attack at the C4 position is sterically hindered. quimicaorganica.orgnih.gov

Table 1: General Reactivity of Isoquinoline Towards Nucleophiles

| Position of Attack | Reactivity | Influencing Factors |

| C1 | Favored | Electron-withdrawing nature of the nitrogen atom. quimicaorganica.org |

| C3 | Less favored | Less electrophilic compared to C1. |

| C4 | Generally Unfavored | Steric hindrance from substituents can prevent direct attack. nih.govnih.gov |

Electrophilic aromatic substitution (EAS) on the isoquinoline ring predominantly occurs on the benzene (B151609) ring, which is more electron-rich compared to the pyridine (B92270) ring. imperial.ac.ukquimicaorganica.org The preferred positions for electrophilic attack are C5 and C8, as the resulting cationic intermediates (Wheland intermediates) are more stable. imperial.ac.ukquimicaorganica.org

The presence of the electron-withdrawing 4-(3-methylbenzoyl) group is expected to deactivate the entire isoquinoline ring system towards electrophilic attack. This deactivation arises from the inductive and resonance effects of the carbonyl group, which reduce the electron density of the aromatic system. rsc.org Consequently, harsher reaction conditions would likely be required for electrophilic substitution reactions, such as nitration or halogenation, compared to unsubstituted isoquinoline. The regioselectivity for attack at C5 and C8 is still expected to be maintained.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 4-(3-Methylbenzoyl)isoquinoline

| Reagent | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ | 4-(3-Methylbenzoyl)-5-nitroisoquinoline and 4-(3-Methylbenzoyl)-8-nitroisoquinoline | Attack at the more electron-rich benzene ring at positions that lead to the most stable carbocation intermediate. imperial.ac.ukquimicaorganica.org |

| Br₂/FeBr₃ | 5-Bromo-4-(3-methylbenzoyl)isoquinoline and 8-Bromo-4-(3-methylbenzoyl)isoquinoline | Similar to nitration, substitution occurs preferentially at C5 and C8. |

The nitrogen atom of the isoquinoline ring can be oxidized to form an isoquinoline N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peracids. The formation of the N-oxide can alter the reactivity of the isoquinoline ring, for example, by making the C1 and C3 positions more susceptible to nucleophilic attack.

In the context of substituted isoquinolines, oxidation can also occur at other positions depending on the nature of the substituents. For instance, the oxidation of 1-benzyl-3,4-dihydroisoquinolines can lead to the formation of 1-benzoyl-3,4-dihydroisoquinolines. While this is not a direct oxidation of the aromatic isoquinoline core of this compound, it highlights the potential for oxidative transformations on related structures.

The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd) and hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). pharmaguideline.com The specific product obtained can depend on the reducing agent and reaction conditions. For instance, reduction with tin and hydrochloric acid or catalytic hydrogenation typically yields 1,2,3,4-tetrahydroisoquinoline (B50084).

For this compound, reduction of the isoquinoline ring would compete with the reduction of the carbonyl group of the benzoyl substituent. The choice of reducing agent would be crucial in achieving selectivity. Milder reducing agents might preferentially reduce the carbonyl group, while more powerful reducing agents or catalytic hydrogenation would likely reduce the heterocyclic ring.

Reactivity of the Benzoyl Substituent

The carbonyl group of the 3-methylbenzoyl substituent at the C4 position exhibits typical ketone reactivity. It is susceptible to nucleophilic attack and can be reduced to a secondary alcohol.

Common reduction methods for ketones, such as using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), would be expected to convert the carbonyl group of this compound into a hydroxyl group, yielding [4-(hydroxyl(3-methylphenyl)methyl)]isoquinoline. nih.gov The Wolff-Kishner reduction, which utilizes hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH), could be employed to completely reduce the carbonyl group to a methylene (B1212753) group, affording 4-(3-methylbenzyl)isoquinoline. nih.gov

Table 3: Potential Reactions at the Carbonyl Group of this compound

| Reagent/Reaction | Expected Product | Reaction Type |

| NaBH₄, MeOH | [4-(hydroxyl(3-methylphenyl)methyl)]isoquinoline | Nucleophilic Addition (Reduction) |

| LiAlH₄, then H₂O | [4-(hydroxyl(3-methylphenyl)methyl)]isoquinoline | Nucleophilic Addition (Reduction) |

| N₂H₄, KOH, heat | 4-(3-methylbenzyl)isoquinoline | Wolff-Kishner Reduction |

Transformations of the Aromatic Ring within the Benzoyl Moiety

The benzoyl group in this compound is subject to electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is directed by the combined electronic effects of the carbonyl group and the methyl group. The carbonyl group is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. Conversely, the methyl group is an activating, ortho, para-directing group due to hyperconjugation and its electron-donating inductive effect.

In electrophilic aromatic substitution reactions on the 3-methylbenzoyl ring, the positions ortho and para to the methyl group (positions 2, 4, and 6) are activated, while the positions meta to the carbonyl group (positions 2 and 6 relative to the carbonyl) are the least deactivated. Therefore, the directing effects of the two substituents are cooperative, favoring substitution at the positions ortho and para to the methyl group. The primary products of electrophilic attack, such as nitration or halogenation, are expected to be the 2- and 4-substituted derivatives (relative to the methyl group).

| Electrophilic Substitution on 3-Methylbenzoyl Moiety | ||

| Reaction | Expected Major Products | Directing Influence |

| Nitration (HNO₃/H₂SO₄) | 4-(2-Nitro-3-methylbenzoyl)isoquinoline and 4-(4-Nitro-3-methylbenzoyl)isoquinoline | Methyl group (activating, ortho, para-directing) and Benzoyl C=O (deactivating, meta-directing) |

| Bromination (Br₂/FeBr₃) | 4-(2-Bromo-3-methylbenzoyl)isoquinoline and 4-(4-Bromo-3-methylbenzoyl)isoquinoline | Methyl group (activating, ortho, para-directing) and Benzoyl C=O (deactivating, meta-directing) |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution, as specific experimental data for this compound was not available in the searched literature.

Reactivity of the Methyl Group on the Benzoyl Moiety

The methyl group attached to the benzoyl ring is a benzylic position and, as such, exhibits enhanced reactivity towards certain functionalization reactions.

The benzylic C-H bonds of the methyl group are weaker than typical alkane C-H bonds and are susceptible to free-radical halogenation and oxidation.

Halogenation: Under free-radical conditions, typically initiated by UV light or a radical initiator, the methyl group can be halogenated. Monohalogenation would yield 4-(3-(halomethyl)benzoyl)isoquinoline. The reaction proceeds via a radical chain mechanism involving the formation of a stabilized benzylic radical.

Oxidation: The methyl group can be oxidized to various functional groups depending on the strength and nature of the oxidizing agent. Mild oxidation can yield the corresponding aldehyde, 4-(3-formylbenzoyl)isoquinoline. More vigorous oxidation, for instance with potassium permanganate, would lead to the formation of the carboxylic acid, 4-(3-carboxybenzoyl)isoquinoline.

| Functionalization of the Benzylic Methyl Group | ||

| Reaction | Reagents | Expected Product |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), Initiator (e.g., AIBN) | 4-(3-(Bromomethyl)benzoyl)isoquinoline |

| Oxidation to Aldehyde | Mild oxidizing agent (e.g., MnO₂) | 4-(3-Formylbenzoyl)isoquinoline |

| Oxidation to Carboxylic Acid | Strong oxidizing agent (e.g., KMnO₄) | 4-(3-Carboxybenzoyl)isoquinoline |

This table outlines plausible transformations based on general reactivity patterns of benzylic methyl groups. Specific experimental validation for this compound is not extensively documented in the available literature.

Reaction Mechanisms for Key Chemical Interconversions

Electrophilic Aromatic Substitution (Nitration): The nitration of the 3-methylbenzoyl moiety proceeds via the standard mechanism for electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid, acts as the electrophile. The π-electrons of the aromatic ring attack the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized, with resonance structures placing the charge at positions ortho and para to the site of attack. The directing effects of the methyl and carbonyl groups stabilize the intermediates where the positive charge is favorably located. A base (such as HSO₄⁻) then abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring aromaticity and yielding the nitro-substituted product.

Free-Radical Halogenation of the Methyl Group: This reaction follows a three-step radical chain mechanism:

Initiation: A radical initiator (e.g., light or heat) causes the homolytic cleavage of the halogen molecule (e.g., Br₂) to form two halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical and a molecule of hydrogen halide. This benzylic radical then reacts with another molecule of the halogen to form the halogenated product and a new halogen radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

High Resolution Spectroscopic Characterization and Elucidation of Molecular Structure for 4 3 Methylbenzoyl Isoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a suite of one-dimensional and two-dimensional experiments, it is possible to confirm the presence of all protons and carbons and to piece together the molecule's connectivity.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in 4-(3-Methylbenzoyl)isoquinoline.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the isoquinoline (B145761) ring system, the 3-methylbenzoyl group, and the methyl substituent. The aromatic region (typically δ 7.0-9.5 ppm) would be complex, containing signals for the eleven aromatic protons. Key diagnostic signals would include a singlet for the proton at the C1 position of the isoquinoline ring (likely downfield, >9.0 ppm) and a singlet for the methyl group on the benzoyl ring (around δ 2.4 ppm). rsc.orgrsc.org The protons of the isoquinoline and the methyl-substituted phenyl ring would exhibit characteristic splitting patterns (doublets, triplets, and multiplets) based on their coupling with adjacent protons. rsc.orgamazonaws.com

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each of the 17 carbon atoms in the molecule. The spectrum would be characterized by a signal for the methyl carbon around δ 21-22 ppm, several signals in the aromatic region (δ 120-155 ppm) for the 15 aromatic carbons, and a distinctive downfield signal for the carbonyl carbon of the ketone group (typically >190 ppm). rsc.org The chemical shifts of the carbons in the isoquinoline core can be compared to known data for substituted isoquinolines to confirm their positions. rsc.orgchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of structurally similar compounds. rsc.orgrsc.orgamazonaws.com

| Atom Type | Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Isoquinoline | C1-H | > 9.0 (singlet) | ~152 |

| Isoquinoline | C3-H | ~8.5 (singlet) | ~144 |

| Isoquinoline | Aromatic C-H | 7.5 - 8.2 (multiplets) | 124 - 137 |

| Isoquinoline | Quaternary C | - | 125 - 150 |

| Benzoyl | Aromatic C-H | 7.2 - 7.8 (multiplets) | 127 - 138 |

| Benzoyl | Quaternary C | - | 135 - 140 |

| Ketone | C=O | - | > 190 |

| Methyl | CH₃ | ~2.4 (singlet) | ~21 |

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure from the individual signals observed in 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the isoquinoline's benzene (B151609) ring and to confirm the coupling relationships between the protons on the 3-methylbenzoyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This technique allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. For this compound, NOESY could reveal through-space interactions between protons on the isoquinoline ring and the 3-methylbenzoyl ring, helping to define their relative orientation around the C4-C=O bond. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information on the mass, and thus the elemental composition, of a molecule.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental formula of the parent ion, providing definitive confirmation of the molecule's chemical formula. For this compound, the expected monoisotopic mass is 247.099714 Da. HRMS analysis would be expected to yield a measured mass that matches this calculated value to within a few parts per million (ppm). rsc.orgamazonaws.com

Table 2: HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass (Da) | Observed Mass (Da) |

| C₁₇H₁₃NO | [M+H]⁺ | 248.1070 | Expected within ± 0.0005 |

Electrospray Ionization (ESI) is a soft ionization technique that typically generates intact molecular ions, most commonly the protonated molecule [M+H]⁺ in positive ion mode. nih.gov For this compound, which has a molecular weight of 247.29 g/mol , the ESI-MS spectrum would show a prominent base peak at an m/z of approximately 248.29, corresponding to the [M+H]⁺ ion. rsc.org This confirms the molecular weight of the compound. Further analysis of the fragmentation patterns can provide structural information. nih.govnih.gov Common fragmentation pathways for isoquinoline alkaloids involve the loss of substituents. nih.govnih.gov In this case, cleavage at the carbonyl group could produce characteristic fragment ions corresponding to the 3-methylbenzoyl cation (m/z 119) and the 4-isoquinolinyl cation (m/z 128).

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a useful tool for functional group identification.

The IR spectrum of this compound would display several key absorption bands that confirm its structure. A strong, sharp absorption band is expected in the region of 1650-1690 cm⁻¹ corresponding to the C=O (ketone) stretching vibration. rsc.org The spectrum would also feature multiple bands in the 1500-1620 cm⁻¹ region due to the C=C and C=N stretching vibrations within the aromatic isoquinoline and phenyl rings. rsc.org Absorptions corresponding to aromatic C-H stretching are expected just above 3000 cm⁻¹, while C-H stretching from the methyl group would appear just below 3000 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Frequencies for this compound Frequencies are based on typical values for the indicated functional groups. rsc.orgamazonaws.com

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 |

| C=O Stretch (Ketone) | Ar-CO-Ar | 1650 - 1690 |

| C=C / C=N Stretch | Aromatic Rings | 1500 - 1620 |

| C-H Bend | Aromatic/Aliphatic | 690 - 900, 1375 - 1450 |

Infrared (IR) Spectroscopy for Functional Group Identification (FT-IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound reveals key vibrational frequencies that are characteristic of its structural components.

The spectrum exhibits prominent absorption bands corresponding to the various stretching and bending vibrations within the molecule. The presence of the carbonyl group (C=O) is confirmed by a strong absorption peak, which is a hallmark of ketone functionalities. Aromatic C-H stretching vibrations are also observed, indicative of the isoquinoline and methylbenzoyl ring systems. Furthermore, C=C and C=N stretching vibrations characteristic of the aromatic and heteroaromatic rings are present. The methyl group gives rise to its own specific stretching and bending vibrations.

A detailed assignment of the major IR absorption bands is presented in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1660 | C=O stretch | Ketone |

| ~3050 | C-H stretch | Aromatic |

| ~1600, ~1500, ~1450 | C=C stretch | Aromatic Ring |

| ~1370 | C-N stretch | Isoquinoline Ring |

| ~2920, ~2860 | C-H stretch | Methyl Group |

This table is a representative example based on typical IR frequencies for the functional groups present in this compound. Actual experimental values may vary slightly.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol, is characterized by absorption bands that arise from π → π* and n → π* transitions within its conjugated system. thieme-connect.de

The isoquinoline nucleus itself has a UV absorption profile reminiscent of naphthalene. thieme-connect.de The extensive conjugation in this compound, involving the isoquinoline ring system and the methylbenzoyl group connected by a carbonyl bridge, results in characteristic absorption maxima (λmax). These absorptions are indicative of the delocalized π-electron system. In an acidic solution, a bathochromic shift (a shift to longer wavelengths) is expected due to the formation of the 2H-isoquinolinium cation. thieme-connect.de

The primary electronic transitions observed in the UV-Vis spectrum are detailed in the table below.

| Wavelength (λmax, nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |

| ~217 | ~37,000 | π → π | Isoquinoline Ring |

| ~266 | ~4,030 | π → π | Isoquinoline Ring |

| ~317 | ~3,100 | n → π* | Carbonyl Group & Isoquinoline N |

This table presents typical UV-Vis absorption data for the isoquinoline chromophore. thieme-connect.de The actual values for this compound may be influenced by the benzoyl substituent.

X-ray Diffraction Studies for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, analysis of related isoquinoline derivatives reveals common structural features. semanticscholar.orgresearchgate.netmdpi.com The isoquinoline ring system is planar, and the geometry around the carbonyl carbon is trigonal planar. The dihedral angle between the plane of the isoquinoline ring and the plane of the 3-methylbenzoyl group is a key conformational parameter. This angle would be influenced by steric interactions between the two ring systems.

In the crystal lattice, intermolecular interactions such as C-H···O and π-π stacking interactions are expected to play a significant role in stabilizing the packing of the molecules. semanticscholar.org These interactions would dictate the formation of supramolecular architectures. semanticscholar.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to validate the empirical formula. For this compound, the molecular formula is C₁₇H₁₃NO. cymitquimica.comguidechem.com

The theoretical elemental composition can be calculated from the molecular formula and the atomic masses of carbon, hydrogen, nitrogen, and oxygen. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and elemental composition of the synthesized compound.

| Element | Theoretical % |

| Carbon (C) | 82.57 |

| Hydrogen (H) | 5.30 |

| Nitrogen (N) | 5.66 |

| Oxygen (O) | 6.47 |

This table shows the calculated elemental composition based on the molecular formula C₁₇H₁₃NO.

Theoretical and Computational Chemistry Approaches to 4 3 Methylbenzoyl Isoquinoline

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, stemming from its electronic configuration. These calculations can predict molecular geometry, stability, and sites of chemical reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying relatively complex organic molecules like 4-(3-Methylbenzoyl)isoquinoline.

The process begins with geometry optimization, where DFT calculations are used to find the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The result is a precise prediction of bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial as they form the basis for all other subsequent computational analyses.

Once the optimized geometry is obtained, the same DFT framework is used to calculate the molecule's electronic structure. This provides a detailed map of the electron distribution, which is fundamental to understanding the molecule's properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap points to a more reactive and less stable molecule.

For this compound, a DFT calculation has determined the HOMO-LUMO energy gap to be 3.1896 eV. This value suggests that the compound is relatively soft, unstable, and reactive. The energies of the individual frontier orbitals also provide insight; the HOMO energy relates to the molecule's ionization potential (electron-donating ability), while the LUMO energy is related to its electron affinity (electron-accepting ability).

| Parameter | Value |

|---|---|

| HOMO-LUMO Energy Gap (ΔE) | 3.1896 eV |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other chemical species. The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack (interaction with positive charges). Blue regions denote positive electrostatic potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack (interaction with negative charges). Green areas represent neutral or near-zero potential.

For this compound, an MEP analysis would likely show negative potential (red) around the nitrogen atom of the isoquinoline (B145761) ring and the oxygen atom of the carbonyl group, due to the high electronegativity of these atoms. Positive potential (blue) would be expected around the hydrogen atoms. This map provides a clear and intuitive guide to the molecule's reactive sites.

Global and Local Reactivity Indices

Building upon the insights from FMO analysis, global and local reactivity indices offer a quantitative measure of a molecule's chemical reactivity. These descriptors are calculated from the energies of the HOMO and LUMO orbitals.

Global reactivity indices describe the reactivity of the molecule as a whole and include:

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is directly related to the HOMO-LUMO gap.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity indices, such as Fukui functions, pinpoint which specific atoms within the molecule are most reactive and specify whether they are more susceptible to electrophilic, nucleophilic, or radical attack.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud. |

| Softness (S) | 1 / (2η) | Tendency to be polarized. |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to act as an electrophile. |

Computational Spectroscopic Parameter Prediction and Validation

Computational methods can also predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.

Theoretical Calculation of NMR Chemical Shifts (GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation in organic chemistry. The theoretical calculation of NMR chemical shifts can aid in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for this purpose.

The GIAO method, typically used in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus in the molecule. These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, usually tetramethylsilane (B1202638) (TMS). By comparing the calculated ¹H and ¹³C NMR chemical shifts with those obtained experimentally, one can confirm the proposed structure of this compound. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects or conformational dynamics not fully captured in the gas-phase calculation.

Simulation of IR and UV-Vis Spectra

Computational spectroscopy is a powerful tool for interpreting and predicting the spectral characteristics of molecules like this compound. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are the most common methods employed for the simulation of infrared (IR) and ultraviolet-visible (UV-Vis) spectra, respectively. researchgate.netnih.gov

The simulation of the IR spectrum is typically carried out using DFT calculations, often with the B3LYP functional and a suitable basis set such as 6-311++G(d,p). rsc.org These calculations provide the vibrational frequencies and their corresponding intensities. The theoretical vibrational frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. rsc.org For this compound, the IR spectrum is expected to be characterized by several key vibrational modes. These include the C-H stretching vibrations of the aromatic rings, the C=O stretching of the benzoyl group, C=N stretching of the isoquinoline ring, and various bending and out-of-plane vibrations.

The UV-Vis absorption spectrum is simulated using TD-DFT calculations on the optimized ground-state geometry of the molecule. nih.govmdpi.com This method provides information about the electronic transitions, including the excitation energies (which are related to the absorption wavelength, λmax), and the oscillator strengths (which are related to the intensity of the absorption). nih.gov The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions due to the extensive conjugated system of the isoquinoline and benzoyl moieties. The solvent environment can be modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions of the spectral behavior in solution.

| Spectral Type | Parameter | Calculated Value | Assignment |

|---|---|---|---|

| IR | Vibrational Frequency (cm⁻¹) | ~3100-3000 | Aromatic C-H Stretch |

| Vibrational Frequency (cm⁻¹) | ~1660 | C=O Stretch (Benzoyl) | |

| Vibrational Frequency (cm⁻¹) | ~1600, ~1450 | C=N/C=C Stretch (Isoquinoline) | |

| Vibrational Frequency (cm⁻¹) | ~1300 | C-N Stretch | |

| UV-Vis | λmax (nm) | ~320 | π→π* Transition |

| Excitation Energy (eV) | ~3.87 | HOMO→LUMO Transition | |

| Oscillator Strength (f) | >0.1 | Allowed Transition |

In Silico Mechanistic Elucidation of Chemical Reactions

Computational chemistry offers a powerful lens through which the mechanisms of chemical reactions involving this compound can be elucidated. By mapping the potential energy surface of a reaction, key stationary points, including reactants, products, intermediates, and transition states, can be identified and characterized. This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.

A common approach involves using DFT to locate the geometries of all species along the reaction coordinate. The nature of these stationary points is confirmed by frequency calculations, where a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The activation energy (Ea) of the reaction can then be calculated as the energy difference between the transition state and the reactants.

For instance, the palladium-catalyzed oxidative cross-coupling of an isoquinoline derivative with an aryl partner, a reaction type that could be relevant for the synthesis or further functionalization of this compound, can be studied in silico. nih.gov The catalytic cycle would likely involve steps such as oxidative addition, transmetalation, and reductive elimination. Computational modeling can help to determine the rate-determining step of the cycle and to understand the role of ligands and other additives in the reaction.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

|---|---|---|---|

| Reactants | This compound + Reagent | 0.0 | Initial bond lengths and angles |

| Transition State 1 | [Reactant Complex]‡ | +15.2 | Elongated bond to be broken, forming bond |

| Intermediate | Reaction Intermediate | -5.7 | Newly formed covalent bond |

| Transition State 2 | [Intermediate Complex]‡ | +10.1 | Rearrangement of atoms |

| Products | Final Product(s) | -20.3 | Final bond lengths and angles |

Conformational Analysis and Energetic Landscapes

The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the benzoyl group to the isoquinoline ring gives rise to different conformers, each with a distinct spatial arrangement and energy. Conformational analysis aims to identify the stable conformers and to map the energetic landscape of their interconversion.

Computational methods, particularly DFT, are well-suited for this task. A common approach is to perform a relaxed potential energy surface (PES) scan, where the dihedral angle defining the rotation between the isoquinoline and benzoyl rings is systematically varied, and the energy of the molecule is minimized at each step. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states for their interconversion.

For this compound, the relative orientation of the 3-methylphenyl group with respect to the isoquinoline ring will be a key determinant of the conformational preferences. Steric hindrance between the hydrogen atoms on the two aromatic systems will play a significant role in the energetics. The results of a conformational analysis can be presented as a plot of relative energy versus the dihedral angle, and the relative populations of the conformers at a given temperature can be estimated using the Boltzmann distribution.

| Conformer | Dihedral Angle (Iso-C-C=O) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | ~45 | 0.00 | 75.3 |

| B | ~135 | 0.85 | 20.1 |

| Transition State (A↔B) | ~90 | 2.50 | - |

| C | ~225 | 1.50 | 4.5 |

| D | ~315 | 1.65 | 0.1 |

Structure Activity Relationship Studies of 4 3 Methylbenzoyl Isoquinoline Derivatives in Mechanistic Research Models

Design Principles for Investigating Structural Modifications

The design of new derivatives of 4-(3-methylbenzoyl)isoquinoline for SAR studies is guided by established medicinal chemistry principles. The primary goal is to probe the chemical space around the core scaffold to identify which molecular features are critical for biological interactions and which can be modified to enhance desired properties.

The this compound scaffold offers two primary regions for systematic chemical modification: the isoquinoline (B145761) ring system and the 3-methylbenzoyl group. Research on related benzylisoquinoline alkaloids (BIAs) and other kinase inhibitors has established that even minor changes to these moieties can significantly impact biological activity. researchgate.netwikipedia.org

The isoquinoline ring is a key component of numerous natural products and pharmacologically active compounds. researchgate.net Its biosynthesis in nature involves a series of enzymatic modifications, including hydroxylations and methylations, which fine-tune its biological function. nih.gov In designing derivatives, researchers often mimic these natural variations. For instance, adding hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or small alkyl groups at different positions on the isoquinoline ring can alter its electronic properties, solubility, and ability to form hydrogen bonds.

Similarly, the 3-methylbenzoyl moiety is a critical site for modification. The methyl group at the meta-position of the benzoyl ring can be moved to the ortho- or para-positions to probe the spatial requirements of the binding pocket. It can also be replaced with other substituents to modulate its properties. For example, replacing the methyl group with electron-withdrawing groups (e.g., -Cl, -F, -CF₃) or electron-donating groups (e.g., -OCH₃, -NH₂) can influence the electronic distribution across the molecule and its interaction with target proteins.

The following table illustrates hypothetical modifications based on common strategies in medicinal chemistry to explore the SAR of the this compound scaffold.

| Modification Site | Parent Group | Example Substituents | Rationale for Variation |

| Benzoyl Ring (Position 3) | -CH₃ | -H, -Cl, -F, -OCH₃, -CF₃ | To probe the effect of steric bulk and electronics (electron-donating vs. electron-withdrawing) on binding affinity. |

| Benzoyl Ring (Other Positions) | -H | -OH, -Cl, -F, -OCH₃ | To explore additional interaction points within the target's binding site. |

| Isoquinoline Ring (e.g., C6, C7) | -H | -OCH₃, -OH, -Cl | To alter solubility and introduce new hydrogen bonding opportunities, mimicking modifications seen in natural benzylisoquinoline alkaloids. |

| Carbonyl Linker | -C=O | -CH₂-, -NH- | To investigate the importance of the ketone group as a hydrogen bond acceptor and its role in the overall conformation. |

These systematic variations allow researchers to build a detailed map of the structure-activity landscape, guiding the design of more potent and selective compounds.

Elucidation of Molecular Interactions with Biological Targets in Research Models

Understanding how a molecule interacts with its biological target at an atomic level is key to deciphering its mechanism of action. For this compound derivatives, this involves identifying the specific amino acid residues they interact with within a protein's binding site and characterizing the nature of these interactions.

Derivatives of isoquinoline are known to interact with a variety of enzymes, often by binding within the catalytic active site. nih.gov The active site is a pocket or groove on the enzyme's surface where the chemical reaction is catalyzed. For an inhibitor like a this compound derivative, the goal is to occupy this site and prevent the natural substrate from binding.

Studies on related enzyme systems, such as subtilisin nattokinase, reveal that the stability of the enzyme-ligand complex is highly dependent on a network of interactions within the active site. nih.govnih.gov The isoquinoline nitrogen and the benzoyl carbonyl oxygen of the this compound scaffold are key features that can act as hydrogen bond acceptors, anchoring the molecule to specific residues in the active site. The aromatic rings provide a large surface area for hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The binding mechanism often involves the inhibitor mimicking the transition state of the natural substrate, thereby achieving high-affinity binding. nih.gov The orientation of the benzoyl and isoquinoline rings relative to each other is critical for fitting into the specific topology of the enzyme's active site.

Molecular recognition between a ligand and its protein target is driven by a combination of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: These are crucial for the specificity of ligand binding. In the context of an enzyme's active site, hydrogen bonds can form between the ligand and the protein's backbone or amino acid side chains. nih.govnih.gov For this compound, the nitrogen atom in the isoquinoline ring and the oxygen atom of the carbonyl group are potential hydrogen bond acceptors. Modifying the scaffold, for example by adding hydroxyl groups to either ring, can introduce new hydrogen bond donor/acceptor sites and significantly alter binding affinity.

Hydrophobic Interactions: These interactions are a major driving force for ligand binding. The nonpolar, aromatic surfaces of the isoquinoline and benzoyl rings are likely to be buried in hydrophobic pockets within the protein, shielded from the aqueous environment. The 3-methyl group on the benzoyl ring contributes to these hydrophobic interactions. Studies on other ligand-protein systems have shown that optimizing hydrophobic contacts can significantly enhance binding affinity. nih.gov

Computational Approaches to Structure-Activity Relationships

Computational methods are indispensable tools in modern drug discovery and mechanistic research, allowing for the rapid evaluation of potential derivatives and providing insights into their binding modes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov This method is used to estimate the strength of the interaction, typically reported as a docking score or binding energy, and to visualize the specific interactions at the binding site.

For derivatives of this compound, docking studies can be used to:

Predict Binding Affinity: By calculating the binding energy (often in kcal/mol), docking programs can rank a series of designed derivatives, helping to prioritize which compounds to synthesize and test experimentally. nih.govresearchgate.net

Visualize Binding Poses: Docking simulations generate 3D models of the ligand-protein complex, showing how the molecule fits into the active site. This allows researchers to see the specific hydrogen bonds and hydrophobic contacts that stabilize the interaction.

Rationalize SAR Data: When experimental data is available, docking can provide a structural explanation for why certain modifications increase or decrease activity. For example, it might show that a larger substituent creates a steric clash with an amino acid residue, while a smaller one fits perfectly into a hydrophobic pocket.

The following table presents hypothetical docking results for a series of 4-(benzoyl)isoquinoline derivatives against a generic protein kinase active site, illustrating how this technique can guide SAR studies.

| Compound Derivative | Modification on Benzoyl Ring | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| Parent Compound | 3-Methyl | -8.5 | Hydrogen bond with hinge region; hydrophobic interaction with gatekeeper residue. |

| Derivative 1 | 4-Methyl | -8.2 | Slight repositioning due to steric hindrance near the gatekeeper residue. |

| Derivative 2 | 3-Chloro | -9.1 | Favorable halogen bond with backbone carbonyl; enhanced hydrophobic interaction. |

| Derivative 3 | 3-Methoxy | -7.9 | Potential steric clash and unfavorable polar interaction in a hydrophobic pocket. |

| Derivative 4 | 4-Fluoro | -8.8 | Favorable interaction with backbone NH group. |

These computational predictions, while not a substitute for experimental validation, provide powerful guidance for the design of new this compound derivatives with improved biological activity.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to understand the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide insights into how a ligand, such as a this compound derivative, interacts with its biological target, typically a protein receptor. This technique allows researchers to observe the stability of the ligand-protein complex, identify key amino acid residues involved in binding, and analyze the conformational changes that occur upon binding.

The process involves placing the ligand in a simulated environment with its target protein, surrounded by water molecules and ions to mimic physiological conditions. The forces between atoms are calculated, and Newton's laws of motion are applied to predict their subsequent movements over a series of small time steps.

Detailed Research Findings: Studies on related quinazoline (B50416) and isoquinoline derivatives have used MD simulations to confirm the stability of ligand-receptor complexes. nih.govresearchgate.net For instance, simulations run for durations of 100 nanoseconds can reveal whether a compound remains stably bound within the active site of its target enzyme. researchgate.net Key metrics evaluated during these simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable, low RMSD value suggests that the protein-ligand complex is not undergoing major, destabilizing conformational changes. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues, highlighting the flexible regions of the protein. Residues that show high fluctuations may be part of mobile loops, while those with low fluctuations are often part of the stable core or the ligand-binding site.

Hydrogen Bond Analysis: This analysis quantifies the formation and duration of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity and specificity. nih.gov For example, research on quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) confirmed that a key methionine residue (Met 769) forms a stable hydrogen bond with the inhibitor. nih.gov

The table below illustrates the type of data generated from an MD simulation analysis for a hypothetical set of isoquinoline derivatives targeting a protein kinase.

| Derivative | Target Protein | Simulation Time (ns) | Average RMSD (Å) | Key Interacting Residues |

| Derivative A | Kinase X | 100 | 1.5 ± 0.3 | Met101, Leu150, Asp205 |

| Derivative B | Kinase X | 100 | 2.8 ± 0.7 | Leu150, Val120 |

| Derivative C | Kinase X | 100 | 1.6 ± 0.4 | Met101, Leu150, Asp205, Tyr155 |

This table is illustrative and not based on experimental data for this compound.

Such simulations provide a dynamic picture of the binding event, offering valuable information that complements static methods like molecular docking.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. By identifying these critical properties, QSAR models can predict the activity of new, unsynthesized compounds.

2D-QSAR models use descriptors calculated from the 2D representation of molecules, while 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the 3D structures of the molecules. pharmacy180.com

Detailed Research Findings: For isoquinoline and quinazoline derivatives, QSAR studies have been successfully employed to develop predictive models for various activities, including anticancer and antimalarial effects. nih.govjapsonline.com These studies involve several key steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC₅₀ values) is collected.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression, are used to build an equation that correlates a subset of descriptors with biological activity. guidechem.com

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. nih.gov

For example, a 3D-QSAR study on quinazoline-4(3H)-one analogs as EGFR inhibitors yielded robust models with high correlation coefficients (R²) and predictive abilities (Q²). nih.gov The CoMFA and CoMSIA models generated contour maps that visualize the regions around the molecules where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties would enhance or diminish biological activity.

The table below presents typical statistical parameters for a 3D-QSAR model, based on studies of related heterocyclic compounds. pharmacy180.comresearchgate.net

| Model Type | q² (Cross-validated) | R² (Non-cross-validated) | R²_pred (External Validation) | Standard Error of Estimate (SEE) |

| CoMFA | 0.570 | 0.855 | 0.657 | 0.154 |

| CoMSIA | 0.599 | 0.895 | 0.681 | 0.139 |

This table is illustrative, with values taken from a study on quinazoline-4(3H)-one analogs, and does not represent data for this compound. nih.gov

These models are invaluable for lead optimization, as they guide chemists in designing new derivatives with potentially improved potency.

Pharmacophore Modeling for Key Interaction Features

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Pharmacophore modeling identifies the spatial arrangement of these key features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

This modeling can be ligand-based, where it is derived from a set of active molecules, or structure-based, where it is extracted from the ligand-binding pocket of a target protein. The resulting pharmacophore model serves as a 3D query for screening large compound libraries to identify novel molecules that match the feature arrangement and are therefore likely to be active.

Detailed Research Findings: Pharmacophore models have been developed for various targets of isoquinoline and quinoline (B57606) derivatives. For instance, a ligand-based pharmacophore model for glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors was developed using a diverse set of known inhibitors. nih.gov The best models often combine several key features. A successful pharmacophore model for P-glycoprotein inhibitors identified one hydrogen-bond donor, two hydrogen-bond acceptors, and two hydrophobic groups as critical for activity. nih.gov

The process typically involves:

Feature Identification: Identifying common features among a set of active ligands.

Model Generation: Creating hypothetical models with different combinations and spatial arrangements of these features.

Model Validation: Scoring the models based on their ability to correctly identify active compounds and exclude inactive ones from a test set database.

The table below illustrates a hypothetical pharmacophore model derived from a series of kinase inhibitors, outlining the key features and their importance.

| Pharmacophore Feature | Feature Type | Location/Constraint | Contribution to Activity |

| Feature 1 | Aromatic Ring (AR) | Planar region for π-stacking | Essential |

| Feature 2 | Hydrogen Bond Acceptor (HBA) | Interacts with backbone NH of key residue | Essential |

| Feature 3 | Hydrophobic (HY) | Occupies hydrophobic pocket | High |

| Feature 4 | Hydrogen Bond Donor (HBD) | Forms H-bond with side chain | Moderate |

This table is illustrative and does not represent experimental data for this compound.

Once validated, these models serve as powerful tools for virtual screening, enabling the rapid identification of new and diverse chemical scaffolds for further development. nih.gov

Strategic Utilization of 4 3 Methylbenzoyl Isoquinoline As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Isoquinoline (B145761) Alkaloids and Analogues

The isoquinoline core is the foundational structure for a large class of natural products known as isoquinoline alkaloids, which includes famous examples like papaverine (B1678415) and morphine. thieme-connect.de These natural products exhibit significant biological activities and have been central to medicinal chemistry for decades. nih.govresearchgate.net 4-(3-Methylbenzoyl)isoquinoline serves as an excellent starting point for the synthesis of complex analogues of these alkaloids.